molecular formula C7H8N2O2 B1677109 3-Hydroxybenzohydrazide CAS No. 5818-06-4

3-Hydroxybenzohydrazide

Cat. No. B1677109
CAS RN: 5818-06-4
M. Wt: 152.15 g/mol
InChI Key: OACGSLLKFCMXSX-UHFFFAOYSA-N
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Description

3-Hydroxybenzohydrazide is a chemical compound with the linear formula HOC6H4CONHNH2 . It has a molecular weight of 152.15 . It is an important intermediate for the synthesis of biologically active heterocyclic compounds .


Synthesis Analysis

3-Hydroxybenzohydrazide can be used as a starting reagent in the preparation of hydrazide intermediates . It has been used in the synthesis of N′-[4-(dimethylamino)benzylidene]-3-hydroxybenzohydrazide and N′-(5-bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide . Another synthesis method involves the reaction between 3-acetyl-4-hydroxycoumarin and suitable hydrazides under reflux in n-propanol or heating in ethanol with acetic acid as a catalyst .


Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzohydrazide is represented by the SMILES string NNC(=O)c1cccc(O)c1 . The InChI representation is 1S/C7H8N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1-4,10H,8H2,(H,9,11) .


Chemical Reactions Analysis

3-Hydroxybenzohydrazide has been used in the synthesis of coumarin-hydroxybenzohydrazide hybrids . The reaction involves 3-acetyl-4-hydroxycoumarin and other benzoyl hydrazides or primary amines .


Physical And Chemical Properties Analysis

3-Hydroxybenzohydrazide has a melting point of 158-161 °C (lit.) . It has a density of 1.318g/cm3 .

Scientific Research Applications

Antioxidant Potency

3-Hydroxybenzohydrazide has been used in the synthesis of Coumarin-Hydroxybenzohydrazide hybrids , which have shown significant antioxidant potency . These compounds were synthesized using a green, one-pot protocol, and their antioxidant activity was evaluated in vitro .

Green Synthesis

The compound has been used in the green synthesis of two derivatives of coumarin–hydroxybenzohydrazide , namely ( E )-2,4-dioxo-3- (1- (2- (2,3,4-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate ( C–HB1 ), and ( E )-2,4-dioxo-3- (1- (2- (3,4,5-trihydroxybenzoyl)hydrazyl)ethylidene)chroman-7-yl acetate ( C–HB2) . This synthesis used vinegar and ethanol as a catalyst and solvent .

Radical Scavenging Potential

The synthesized derivatives of coumarin–hydroxybenzohydrazide have shown excellent radical scavenging potential, even at very low concentrations . The IC 50 values for C-HB 1 and C-HB 2 in relation to the DPPH radical are 6.4 and 2.5 μM, respectively, while they are 4.5 and 2.0 μM in relation to the ABTS radical .

Antioxidant Activity

These compounds have antioxidant activity that is comparable to well-known antioxidants such as gallic acid, NDGA, and trolox . This makes them good candidates for potential use in food chemistry .

Modulation of Redox Status

The coumarin–hydroxybenzohydrazide derivatives induced moderate cytotoxic activity and show significant potential to modulate redox status in HCT-116 colorectal cancer cells .

Synthesis of Imine Derivatives

3-Hydroxybenzohydrazide has been used in the synthesis of various imine derivatives . These derivatives were synthesized using 4-hydroxybenzoic acid hydrazide and diverse aldehydes having a benzene ring .

Safety and Hazards

3-Hydroxybenzohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

3-Hydroxybenzohydrazide is an important intermediate for the synthesis of biologically active heterocyclic compounds . Its potential use in the synthesis of new eco-friendly pesticides, having readily biodegradable natural units, is an essential need of the agrochemical industry .

properties

IUPAC Name

3-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1-4,10H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACGSLLKFCMXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206904
Record name m-Hydroxybenzohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5818-06-4
Record name 3-Hydroxybenzohydrazide
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Record name m-Hydroxybenzohydrazide
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Record name m-Hydroxybenzohydrazide
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Record name m-hydroxybenzohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Hydroxybenzohydrazide?

A1: The molecular formula of 3-Hydroxybenzohydrazide is C7H8N2O2, and its molecular weight is 152.15 g/mol [].

Q2: What is the main structural characteristic of 3-Hydroxybenzohydrazide as determined by X-ray crystallography?

A2: X-ray crystallography studies have shown that 3-Hydroxybenzohydrazide has a planar hydrazide group oriented at a dihedral angle of 25.36° to the benzene ring [].

Q3: How is 3-Hydroxybenzohydrazide typically used in synthetic chemistry?

A3: 3-Hydroxybenzohydrazide serves as a crucial building block in the synthesis of various biologically active heterocyclic compounds []. It often acts as a precursor for the formation of Schiff bases through condensation reactions with aldehydes.

Q4: What are Schiff bases, and how are they formed using 3-Hydroxybenzohydrazide?

A4: Schiff bases are a class of compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not to a hydrogen atom. 3-Hydroxybenzohydrazide reacts with aldehydes, eliminating a water molecule in the process, to form Schiff bases [, , , , ].

Q5: What types of intermolecular interactions are commonly observed in crystal structures of 3-Hydroxybenzohydrazide and its derivatives?

A5: Crystal structures of 3-Hydroxybenzohydrazide and its derivatives often exhibit intermolecular hydrogen bonds, including O–H⋯O, N–H⋯O, and O–H⋯N interactions [, , , , , ]. These interactions contribute to the formation of various structural motifs, such as layers, chains, or three-dimensional networks in the solid state.

Q6: Are there examples of 3-Hydroxybenzohydrazide derivatives being used as ligands in metal complexes?

A7: Yes, 3-Hydroxybenzohydrazide and its derivatives can act as ligands in the formation of metal complexes. For example, a study reported the synthesis and characterization of oxidovanadium(V) complexes using a tridentate hydrazone ligand derived from 3-Hydroxybenzohydrazide and 4-bromo-2-hydroxybenzaldehyde []. These complexes were then investigated for their catalytic properties in the epoxidation of cyclooctene.

Q7: What spectroscopic techniques are commonly employed for the characterization of 3-Hydroxybenzohydrazide and its derivatives?

A8: Commonly used spectroscopic techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis [, , , , , ]. These techniques provide valuable information regarding the functional groups present in the molecule, the connectivity of atoms, and the elemental composition.

Q8: Can you give an example of how the structure of 3-Hydroxybenzohydrazide derivatives influences their properties?

A9: A study on wholly aromatic azopolyamide-hydrazides showed that the incorporation of para-phenylene units increased intrinsic viscosity, thermal stability, and mechanical strength, while meta-phenylene units enhanced solubility and hydrophilicity []. These findings exemplify how structural modifications impact polymer properties.

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